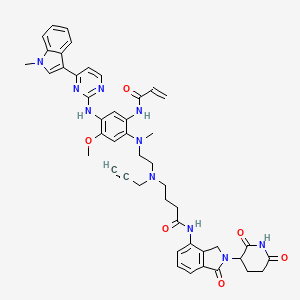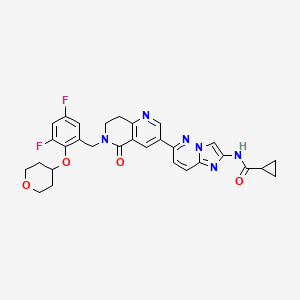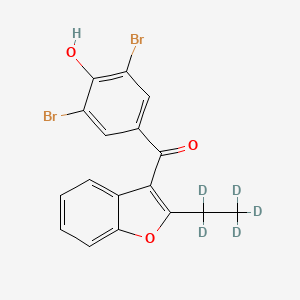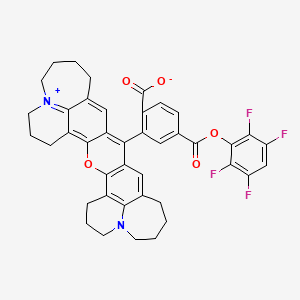
Spermidine-13C4 (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spermidine-13C4 (hydrochloride) is a 13C-labeled version of spermidine trihydrochloride. Spermidine is a naturally occurring polyamine that plays a crucial role in cellular processes, including cell growth, differentiation, and apoptosis. The 13C labeling allows for the tracking and quantification of spermidine in various biological and chemical studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Spermidine-13C4 (hydrochloride) can be synthesized using a whole-cell biocatalytic method. This involves the co-expression of homoserine dehydrogenase, carboxyspermidine dehydrogenase, and carboxyspermidine decarboxylase in an engineered Escherichia coli system. The process includes an NADPH self-sufficient cycle, optimizing temperature, catalyst-to-substrate ratio, and the amount of NADP+ to achieve high yields .
Industrial Production Methods
Industrial production of spermidine-13C4 (hydrochloride) typically involves solid-phase synthetic strategies. This method uses polystyrene support and involves steps like nitration, Gabriel’s phthalimide synthesis, and photolytic cleavage to obtain high-purity spermidine .
Análisis De Reacciones Químicas
Types of Reactions
Spermidine-13C4 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of spermidine-13C4 (hydrochloride) can lead to the formation of various oxidized polyamines, while reduction can yield reduced forms of spermidine .
Aplicaciones Científicas De Investigación
Spermidine-13C4 (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used as a tracer in metabolic studies and for quantifying polyamine levels.
Biology: Helps in studying cell growth, differentiation, and apoptosis.
Medicine: Investigated for its potential in treating age-related diseases, neurodegenerative disorders, and cancer.
Industry: Used in the production of pharmaceuticals and as a stabilizer in various industrial processes
Mecanismo De Acción
Spermidine-13C4 (hydrochloride) exerts its effects by maintaining cell membrane stability, increasing antioxidant enzyme activities, and improving photosystem II and relevant gene expression. It significantly decreases the levels of reactive oxygen species like hydrogen peroxide and superoxide anions . The molecular targets include various enzymes and receptors involved in cellular metabolism and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Spermidine (trihydrochloride): The non-labeled version of spermidine-13C4 (hydrochloride).
Spermine: Another polyamine with similar biological functions.
Putrescine: A precursor in the biosynthesis of spermidine and spermine.
Uniqueness
Spermidine-13C4 (hydrochloride) is unique due to its 13C labeling, which allows for precise tracking and quantification in various studies. This makes it particularly valuable in research applications where understanding the dynamics of polyamine metabolism is crucial .
Propiedades
Fórmula molecular |
C7H22Cl3N3 |
|---|---|
Peso molecular |
257.60 g/mol |
Nombre IUPAC |
N'-(3-aminopropyl)(1,2,3-13C3)butane-1,4-diamine;trihydrochloride |
InChI |
InChI=1S/C7H19N3.3ClH/c8-4-1-2-6-10-7-3-5-9;;;/h10H,1-9H2;3*1H/i1+1,2+1,4+1;;; |
Clave InChI |
LCNBIHVSOPXFMR-JIIOPCBNSA-N |
SMILES isomérico |
C(CN)CNC[13CH2][13CH2][13CH2]N.Cl.Cl.Cl |
SMILES canónico |
C(CCNCCCN)CN.Cl.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3S)-N-[[(1S)-1,2,3,4-Tetrahydro-1-naphthalenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine-d3](/img/structure/B12408026.png)


![1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione](/img/structure/B12408052.png)









